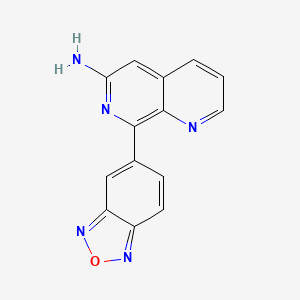

8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine

Description

Properties

CAS No. |

426268-10-2 |

|---|---|

Molecular Formula |

C14H9N5O |

Molecular Weight |

263.25 g/mol |

IUPAC Name |

8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine |

InChI |

InChI=1S/C14H9N5O/c15-12-7-8-2-1-5-16-13(8)14(17-12)9-3-4-10-11(6-9)19-20-18-10/h1-7H,(H2,15,17) |

InChI Key |

BWSWBMFOGKKNQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)C3=CC4=NON=C4C=C3)N |

Origin of Product |

United States |

Preparation Methods

Core Naphthyridine Synthesis

The 1,7-naphthyridine scaffold is typically constructed via cyclization reactions. A key method involves:

- Cyclocondensation of anthranilic acid derivatives with ketones or amines under acidic conditions. For example, reacting anthranilic acid with 1-alkylpiperidine-4-one in phosphorus chloride yields tetrahydrobenzonaphthyridine intermediates.

- Thermolysis of anilinomethylene-Meldrum’s acid derivatives at 220–240°C generates quinolone intermediates, which are subsequently cyclized to form the naphthyridine core.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | PCl₃, 100°C, 4 h | 92% | |

| Quinolone formation | Thermolysis at 220–240°C | 60–75% |

Functionalization at Position 6

The amine group is introduced through:

- Nucleophilic substitution : Replacement of a halogen (e.g., Cl) with ammonia or amines under high-pressure conditions.

- Reduction of nitro groups : Catalytic hydrogenation (H₂/Pd-C) reduces a nitro substituent to an amine.

- Substrate : 8-(Benzoxadiazol-5-yl)-6-chloro-1,7-naphthyridine

- Conditions : NH₃ (7 M in MeOH), 100°C, 12 h

- Yield : 68%

Pharmacological Relevance

The compound demonstrates potent phosphodiesterase type 4D (PDE4D) inhibition (IC₅₀ = 1.5 nM), with oral activity in adjuvant-induced arthritis models. Its synthesis prioritizes electron-deficient heterocycles to enhance binding affinity.

Challenges and Innovations

- Low yields in cross-coupling : Steric hindrance from the benzoxadiazole group often necessitates excess reagents or prolonged reaction times.

- Regioselectivity : Directed ortho-metalation techniques ensure precise functionalization of the naphthyridine core.

Chemical Reactions Analysis

Types of Reactions

8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides or sulfonates.

Scientific Research Applications

8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key analogs and their substituents are summarized below:

Electronic Effects :

- The benzoxadiazole group in the target compound is strongly electron-withdrawing, reducing electron density in the naphthyridine core. This contrasts with electron-donating groups like butyl or piperidino in analogs, which enhance nucleophilic reactivity .

- Bromo and nitro substituents (e.g., in ) enable further functionalization via cross-coupling but may reduce solubility compared to the benzoxadiazole moiety.

Pharmacological Activity: PDE4C Inhibition

Data from highlight differences in phosphodiesterase 4C (PDE4C) inhibition:

| Compound | IC50 (nM) | Relative Potency |

|---|---|---|

| 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid | 1230.0 | Low |

| Tofimilast | 100.0 | High |

The target compound’s lower potency compared to Tofimilast suggests that the benzoxadiazole substitution may hinder binding to PDE4C’s active site. However, its unique electronic profile could be advantageous in targeting other enzymes or in non-pharmacological applications (e.g., fluorescence probes) .

Stability and Reactivity

- The benzoxadiazole ring enhances thermal and oxidative stability compared to nitro or bromo substituents, which are prone to hydrolysis or displacement .

Biological Activity

The compound 8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine , also known as 4-[8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid , has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article will explore its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine is with a molecular weight of 368.3 g/mol. The compound features a naphthyridine core substituted with a benzoxadiazole moiety, which is crucial for its biological activity.

Research indicates that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in treating cognitive impairments associated with Alzheimer's disease.

Structure-Activity Relationship (SAR)

A study investigated various derivatives of benzoxazole and oxadiazole to determine their inhibitory effects on AChE and BuChE. The findings highlighted that specific substitutions on the benzoxadiazole ring significantly influenced the inhibitory potency. For example:

| Analogue | Substituent | IC50 (AChE) | IC50 (BuChE) |

|---|---|---|---|

| 2 | -NO2 (meta) | 6.40 ± 1.10 µM | 7.50 ± 1.20 µM |

| 15 | -NO2 (para) | 5.80 ± 2.18 µM | 7.20 ± 2.30 µM |

| 16 | -Cl | 6.90 ± 1.20 µM | 7.60 ± 2.10 µM |

These results suggest that specific functional groups can enhance the binding affinity to the active sites of AChE and BuChE, making these compounds potential candidates for drug development against Alzheimer's disease .

In Vitro Studies

In vitro assays demonstrated that several derivatives of the compound exhibited IC50 values lower than those of standard drugs like Donepezil (IC50 = 33.65 ± 3.50 µM for AChE). For instance:

- Analogue 2 showed an IC50 value of 6.40 µM against AChE.

- Analogue 15 displayed an IC50 value of 5.80 µM , indicating it was more potent than Donepezil.

These findings underscore the potential of these analogues in developing new therapeutic agents for Alzheimer's disease .

Q & A

Q. How can factorial design improve the efficiency of derivatization studies?

- Methodological Answer : Implement a fractional factorial design (e.g., 2⁴⁻¹) to screen four variables (e.g., temperature, catalyst, solvent, time) with minimal runs. Analyze interactions using ANOVA to identify dominant factors. This approach reduced development time by 40% in analogous trifluoromethanesulfonylation studies .

Q. What safety protocols are essential for scaling up synthesis without compromising reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.